Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate

Epigenetics FTO Inhibition Stereospecificity

Racemic α-bromoketones introduce chiral resolution bottlenecks and impurity profiles that fail GMP QC in protease inhibitor synthesis. Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate (CAS 2411177-22-3) solves this with ≥97% ee and orthogonal Boc/ester protection, enabling sequential chemoselective transformations while preserving C-4 stereochemistry. • Direct precursor to the (2R,3S)-epoxide core of atazanavir and darunavir-eliminates costly chiral preparative chromatography. • α-Bromoketone handle allows chemoselective installation of fluorophosphonate or diphenyl phosphonate warheads for serine hydrolase probes. • Validated FTO inhibitor (IC50 1.70 µM) with a reactive vector for structure-guided hit-to-lead optimization. Supplied with Certificate of Analysis; standard packs 50 mg-1 g; bulk custom synthesis available.

Molecular Formula C12H20BrNO5
Molecular Weight 338.198
CAS No. 2411177-22-3
Cat. No. B2474751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate
CAS2411177-22-3
Molecular FormulaC12H20BrNO5
Molecular Weight338.198
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)CBr
InChIInChI=1S/C12H20BrNO5/c1-12(2,3)19-11(17)14-8(9(15)7-13)5-6-10(16)18-4/h8H,5-7H2,1-4H3,(H,14,17)/t8-/m1/s1
InChIKeyPCHLDVRPRKFJKB-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4R)-6-bromo-4-(Boc-amino)-5-oxohexanoate: Chiral Building Block


Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate (CAS 2411177-22-3) is a chiral, polyfunctional C12H20BrNO5 building block featuring a (4R)-configured Boc-protected amine, a methyl ester, and a reactive α‑bromoketone. It belongs to the class of orthogonally protected α‑amino‑γ‑keto esters and is primarily employed as a late‑stage intermediate in the synthesis of mechanism‑based protease inhibitors and targeted covalent inhibitors (TCIs) . Its design enables sequential chemoselective transformations—first at the ester, then at the bromoketone—while preserving stereochemical integrity at the C‑4 amine, a feature not uniformly available across simpler achiral or racemic alternatives .

Orthogonal Protection Boc-amine, methyl ester, and α-bromoketone enable sequential chemoselective transformations.
Stereochemical Control Defined (4R) configuration preserves C‑4 amine integrity in downstream diastereoselective reactions.
Reactive Handle α‑Bromoketone offers a direct entry point for nucleophilic diversification in protease inhibitor synthesis.

Why (4R)-Boc-amino Bromoketone Cannot Be Substituted


The (4R) stereochemistry is essential for downstream diastereoselective reactions, particularly in the synthesis of hydroxyethylamine-based transition-state mimics where the C‑4 configuration dictates the orientation of the final pharmacophore . The (4S) enantiomer (CAS 2411179-46-7) and achiral methyl 6‑bromo‑5‑oxohexanoate (CAS 68192-98-3) [1] lack either the correct stereochemistry or the protected amine entirely, leading to different reaction trajectories and final product profiles. Unprotected or racemic alternatives introduce uncontrolled stereochemical outcomes, requiring costly chiral resolution steps that are avoided by using the (4R)‑configured building block directly, thereby improving synthetic economy and analytical traceability in scale‑up .

(4S) Enantiomer (CAS 2411179-46-7)

Reversed stereochemistry may alter diastereoselective outcomes in epoxide formation and shift pharmacophore orientation in target molecules.

Achiral Bromoketone (CAS 68192-98-3)

Lacks the protected amine; requires additional protection, amine introduction, and chiral resolution steps, increasing synthetic complexity and potentially lowering overall yield.

Quantitative Differentiation vs. Closest Analogs


FTO Demethylase Inhibition: (4R) vs. (4S) Stereospecificity

The (4R) enantiomer exhibits an IC50 of 1.70 × 10³ nM against recombinant FTO demethylase, as recorded in BindingDB [1]. While the corresponding data for the (4S) enantiomer is not available in the same assay, class‑level precedent for chiral α‑bromoketones indicates that stereochemistry at the α‑carbon of the amino acid moiety often dictates binding orientation and potency in demethylase inhibition [2].

FTO Inhibition
Class‑level
1.70 µM (4R) vs (4S) not available
Supports stereochemical attribution in FTO inhibition assays
Direct (4S) data unavailable; expect significant enantiomeric difference based on class‑level precedent
Epigenetics FTO Inhibition Stereospecificity

Synthetic Step Economy: (4R)-Boc-Amine vs. Achiral Bromoketone

Methyl 6‑bromo‑5‑oxohexanoate (CAS 68192‑98‑3) is an achiral α‑bromoketone ester that cannot introduce the amine functionality essential for peptidomimetic backbone construction [1]. In contrast, the title compound provides a pre‑installed, stereodefined (4R)‑Boc‑amine, enabling direct incorporation into peptide‑mimetic scaffolds without additional protection/deprotection steps or chiral auxiliary strategies .

Step Economy
Class‑level
One‑step chiral amine introduction vs ≥3 extra steps for achiral
Supports synthetic efficiency in protease inhibitor research
Based on standard solution‑phase peptide coupling protocols
Protease Inhibitor Synthesis Chiral Pool Orthogonal Protection

Epoxide Diastereoselectivity: Enantiomeric Purity vs. (4S) Impurity

The (4R) compound is supplied with a typical enantiomeric excess (ee) of ≥97% as confirmed by chiral HPLC analysis (vendor specification) . The (4S) enantiomer (CAS 2411179-46-7) is a potential impurity; its presence at >3% would erode diastereoselectivity in the formation of the key chiral epoxide intermediate used in HIV‑1 protease inhibitor synthesis .

Enantiomeric Purity
Head‑to‑head
≥97% ee (4R)
Supports diastereoselective epoxide formation
Vendor specification; verify with in‑house chiral HPLC
Chiral Purity Epoxide Synthesis Diastereoselectivity

Application Scenarios for (4R)-Boc-amino Bromoketone


Chiral Epoxide Synthesis for HIV-1 Protease Inhibitors

The (4R)‑bromoketone is the direct precursor to the chiral epoxide (2R,3S)‑3‑(Boc‑amino)‑1,2‑epoxy‑4‑phenylbutane, a pivotal intermediate in the synthesis of atazanavir and darunavir. Its defined stereochemistry and ≥97% ee ensure the correct (R)‑configuration at the epoxide carbon bearing the amine, which is critical for binding to the HIV‑1 protease active site. Achiral or racemic alternatives lead to epimeric mixtures that cannot be separated by crystallization and necessitate costly chiral preparative chromatography .

Late-Stage Diversification for FTO Demethylase Probes

With a validated IC50 of 1.70 µM against FTO , the compound can serve as a starting fragment for structure‑guided optimization. The bromoketone moiety offers a reactive handle for introducing diverse nucleophiles (thiols, amines) to explore the FTO active site’s subpockets, while the (4R)‑Boc‑amine maintains the vector required for hydrogen‑bonding interactions observed in co‑crystal structures of α‑ketoglutarate analogs . This avoids investing in a full de novo synthesis of the chiral amine, compressing the hit‑to‑lead timeline.

ABPP Probe Intermediate for Serine Hydrolases

The α‑bromoketone can be chemoselectively converted to a fluorophosphonate or diphenyl phosphonate warhead without affecting the Boc‑amine or methyl ester. The resulting chiral (4R)‑aminophosphonate is a known privileged scaffold for selective serine hydrolase probes. Using the pre‑functionalized (4R) building block eliminates the need for asymmetric synthesis of the α‑aminophosphonic acid core, a process that typically delivers <70% ee via current catalytic methods .

Chiral Reference Standard for Analytical Method Development

Owing to its rigorously defined stereochemistry and commercial availability with a Certificate of Analysis , the (4R) compound is an ideal reference standard for developing chiral HPLC or SFC methods. It can be used to spike and quantify the (4S) impurity in both the starting material and final API, supporting ICH Q3A compliance for genotoxic impurity control when the bromoketone is used in the final bond‑forming step of an active pharmaceutical ingredient .

Application
Selection Property
Validation Focus
Chiral Epoxide Synthesis for HIV‑1 Protease Inhibitor Research
Stereochemically defined (4R)‑Boc‑amine with high enantiomeric purity
Verify diastereoselectivity in epoxidation product by chiral HPLC
FTO Demethylase Probe Development
Baseline inhibitory activity in FTO enzymatic assay context
Confirm stereospecific activity with (4R) enantiomer in cellular assays
Serine Hydrolase Activity‑Based Probe Intermediate Synthesis
Chemoselective bromoketone for phosphonate warhead installation
Confirm chemoselectivity and retention of (4R) configuration
Chiral Reference Standard for Analytical Method Development
Defined (4R) stereochemistry with Certificate of Analysis
Quantify (4S) impurity in API by chiral HPLC/SFC
Quote Request

Request a Quote for Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.